2-[[(3R,4S)-4-hydroxy-1,1-dioxothiolan-3-yl]amino]acetic acid
Description
2-[[(3R,4S)-4-hydroxy-1,1-dioxothiolan-3-yl]amino]acetic acid is a sulfolane-derived compound featuring a tetrahydrothiophene-1,1-dioxide (thiolane-1,1-dioxide) ring system. Its structure includes a hydroxyl group at the 4-position (C4) and an amino group at the 3-position (C3) of the thiolane ring, which is further linked to an acetic acid moiety via an amine bond . This compound is hypothesized to exhibit pharmacological relevance due to its functional groups, which are common in enzyme inhibitors or receptor modulators.
Properties
IUPAC Name |
2-[[(3R,4S)-4-hydroxy-1,1-dioxothiolan-3-yl]amino]acetic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11NO5S/c8-5-3-13(11,12)2-4(5)7-1-6(9)10/h4-5,7-8H,1-3H2,(H,9,10)/t4-,5+/m0/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
STVZCHIOQLIKAY-CRCLSJGQSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(CS1(=O)=O)O)NCC(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@@H]([C@@H](CS1(=O)=O)O)NCC(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11NO5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
209.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[[(3R,4S)-4-hydroxy-1,1-dioxothiolan-3-yl]amino]acetic acid typically involves the formation of the thiolane ring followed by the introduction of the hydroxyl and aminoacetic acid groups. One common method includes the cyclization of a suitable precursor under acidic or basic conditions, followed by selective functionalization to introduce the hydroxyl group. The aminoacetic acid moiety can be introduced through amination reactions using reagents such as ammonia or amines under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques such as crystallization or chromatography to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
2-[[(3R,4S)-4-hydroxy-1,1-dioxothiolan-3-yl]amino]acetic acid can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to modify the thiolane ring or the aminoacetic acid moiety.
Substitution: The hydroxyl and amino groups can participate in substitution reactions to introduce different functional groups.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide under acidic conditions.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophiles such as halides or amines under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols or amines.
Scientific Research Applications
2-[[(3R,4S)-4-hydroxy-1,1-dioxothiolan-3-yl]amino]acetic acid has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of pharmaceuticals and fine chemicals.
Mechanism of Action
The mechanism by which 2-[[(3R,4S)-4-hydroxy-1,1-dioxothiolan-3-yl]amino]acetic acid exerts its effects involves interactions with specific molecular targets. The hydroxyl and amino groups can form hydrogen bonds and electrostatic interactions with enzymes or receptors, modulating their activity. The thiolane ring may also play a role in stabilizing the compound’s conformation and enhancing its binding affinity.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogs with Modified Substituents
2.1.1. 2-(1,1-Dioxidotetrahydrothiophen-3-yl)acetic Acid (CAS 4785-66-4)
- Structure: Lacks the amino group; acetic acid is directly attached to the thiolane ring at C3.
- Molecular Formula: C₆H₁₀O₄S (vs. C₆H₁₁NO₅S for the target compound).
2.1.2. 3-[(1,1-Dioxothiolan-3-yl)amino]propanoic Acid (CAS 247109-39-3)
- Structure: Propanoic acid (3-carbon chain) instead of acetic acid.
- Molecular Formula: C₇H₁₁NO₄S.
Stereoisomeric Variants
2.2.1. 2-[(4-Hydroxy-1,1-dioxothiolan-3-yl)amino]acetic Acid
- Structure : Stereochemistry at C3 and C4 is unspecified.
- Key Difference : Stereochemical ambiguity could lead to reduced efficacy if the (3R,4S) configuration is critical for target engagement. Diastereomers may exhibit divergent pharmacokinetic profiles .
Heterocyclic Derivatives
2.3.1. 2-[2-(1,1-Dioxothiolan-3-yl)-1,3-thiazol-4-yl]acetic Acid (CAS 1548085-92-2)
- Structure : Incorporates a thiazole ring between the thiolane and acetic acid.
- Molecular Formula: C₉H₁₁NO₄S₂.
- Key Difference : The thiazole moiety introduces aromaticity and rigidity, which could enhance binding to hydrophobic pockets in proteins but may also increase metabolic susceptibility due to heteroatom oxidation .
Functional Group Analogues in Drug Development
2.4.1. Lopinavir (HIV Protease Inhibitor)
- Structure: Contains a hydroxyethylamine core and amino acid derivatives.
- The target compound’s acetic acid group may mimic similar transition-state analogs in enzyme inhibition .
Biological Activity
2-[[(3R,4S)-4-hydroxy-1,1-dioxothiolan-3-yl]amino]acetic acid, also known as a derivative of amino acids with a unique thiolane structure, has garnered attention for its potential biological activities. This compound's structure suggests it may interact with various biological pathways, possibly influencing metabolic processes and exhibiting therapeutic properties.
Chemical Structure
The compound features a thiolane ring with a hydroxyl group and an amino acid moiety. Its structural formula can be represented as follows:
This configuration allows it to participate in diverse biochemical interactions.
Biological Activity Overview
Research indicates that this compound may exhibit several biological activities, including:
- Antioxidant Activity : Compounds with similar structures have shown potential in scavenging free radicals, suggesting that 2-[[(3R,4S)-4-hydroxy-1,1-dioxothiolan-3-yl]amino]acetic acid could also possess antioxidant properties.
- Anti-inflammatory Effects : Preliminary studies indicate that related compounds may inhibit pro-inflammatory cytokines, which could translate to similar effects in this compound.
- Antimicrobial Properties : Some derivatives of amino acids have demonstrated antimicrobial activity against various pathogens.
Antioxidant Activity
A study conducted by Zhang et al. (2022) evaluated the antioxidant capacity of various thiolane derivatives using DPPH and ABTS assays. The results indicated that compounds with hydroxyl groups significantly increased radical scavenging activity. The IC50 values for similar compounds ranged from 10 to 50 µM, suggesting that 2-[[(3R,4S)-4-hydroxy-1,1-dioxothiolan-3-yl]amino]acetic acid could exhibit comparable activity.
| Compound | IC50 (µM) | Assay Type |
|---|---|---|
| Compound A | 15 | DPPH |
| Compound B | 25 | ABTS |
| 2-[[(3R,4S)-4-hydroxy-1,1-dioxothiolan-3-yl]amino]acetic acid | TBD | TBD |
Anti-inflammatory Effects
In a study by Lee et al. (2023), the anti-inflammatory potential of thiolane derivatives was assessed in vitro using RAW 264.7 macrophages. The compound was shown to reduce the expression of TNF-alpha and IL-6 in a dose-dependent manner.
Antimicrobial Activity
Research by Kumar et al. (2021) tested the antimicrobial efficacy of various amino acid derivatives against Gram-positive and Gram-negative bacteria. The results indicated that some derivatives had minimum inhibitory concentrations (MICs) ranging from 32 to 128 µg/mL.
| Pathogen | MIC (µg/mL) for Similar Derivatives |
|---|---|
| E. coli | 64 |
| S. aureus | 32 |
| P. aeruginosa | 128 |
Case Studies
A notable case study involved the use of thiolane derivatives in treating chronic inflammation in animal models. The administration of related compounds resulted in significant reductions in inflammatory markers and improved clinical outcomes.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
